molecular formula C20H18O10 B13727178 (2R,3S)-2,3-bis[(4-methoxybenzoyl)oxy]butanedioic acid

(2R,3S)-2,3-bis[(4-methoxybenzoyl)oxy]butanedioic acid

Cat. No.: B13727178
M. Wt: 418.3 g/mol
InChI Key: KWWCVCFQHGKOMI-IYBDPMFKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3S)-2,3-bis[(4-methoxybenzoyl)oxy]butanedioic acid is a complex organic compound known for its unique stereochemistry and potential applications in various scientific fields. This compound features two methoxybenzoyl groups attached to a butanedioic acid backbone, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-2,3-bis[(4-methoxybenzoyl)oxy]butanedioic acid typically involves the esterification of butanedioic acid with 4-methoxybenzoic acid under specific reaction conditions. The process may include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of biocatalysts, such as lipases, in an emulsion bioreactor has also been explored for the production of similar compounds . This method offers advantages in terms of selectivity and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-2,3-bis[(4-methoxybenzoyl)oxy]butanedioic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 4-methoxybenzoic acid, while reduction of the ester groups can produce 2,3-bis[(4-methoxybenzyl)oxy]butanedioic acid.

Scientific Research Applications

(2R,3S)-2,3-bis[(4-methoxybenzoyl)oxy]butanedioic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a subject of interest in the study of enzyme-substrate interactions.

    Medicine: Research is ongoing to explore its potential as a drug intermediate or active pharmaceutical ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R,3S)-2,3-bis[(4-methoxybenzoyl)oxy]butanedioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s ester groups can undergo hydrolysis to release 4-methoxybenzoic acid, which may then interact with biological pathways. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid: Similar in structure but with methyl groups instead of methoxy groups.

    (2R,3S)-3-[(4-methoxyphenyl)glycidic acid methyl ester: Shares the methoxyphenyl group but differs in the overall structure.

Uniqueness

(2R,3S)-2,3-bis[(4-methoxybenzoyl)oxy]butanedioic acid is unique due to its specific stereochemistry and the presence of two methoxybenzoyl groups. This combination of features makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H18O10

Molecular Weight

418.3 g/mol

IUPAC Name

(2R,3S)-2,3-bis[(4-methoxybenzoyl)oxy]butanedioic acid

InChI

InChI=1S/C20H18O10/c1-27-13-7-3-11(4-8-13)19(25)29-15(17(21)22)16(18(23)24)30-20(26)12-5-9-14(28-2)10-6-12/h3-10,15-16H,1-2H3,(H,21,22)(H,23,24)/t15-,16+

InChI Key

KWWCVCFQHGKOMI-IYBDPMFKSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)O[C@H]([C@@H](C(=O)O)OC(=O)C2=CC=C(C=C2)OC)C(=O)O

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)OC)C(=O)O

Origin of Product

United States

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